5-Methyl-4,5-dihydro-1,3-oxazole

Cationic ring-opening polymerization Propagation mechanism Oxazoline kinetics

5-Methyl-4,5-dihydro-1,3-oxazole (synonym: 5-methyl-2-oxazoline, 5-MeOZO; CAS 30059-45-1) is a C5-methyl-substituted 2-oxazoline monomer with molecular formula C₄H₇NO and molecular weight 85.10 g/mol. Unlike the commercially prevalent 2-methyl-2-oxazoline (CAS 1120-64-5), which bears the methyl substituent at the 2-position, 5-MeOZO carries its methyl group at the 5-position of the oxazoline ring, a regiochemical distinction that fundamentally alters its polymerization mechanism, polymer architecture, and application scope.

Molecular Formula C4H7NO
Molecular Weight 85.10 g/mol
CAS No. 30059-45-1
Cat. No. B14696344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4,5-dihydro-1,3-oxazole
CAS30059-45-1
Molecular FormulaC4H7NO
Molecular Weight85.10 g/mol
Structural Identifiers
SMILESCC1CN=CO1
InChIInChI=1S/C4H7NO/c1-4-2-5-3-6-4/h3-4H,2H2,1H3
InChIKeyCIIILUMBZOGKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4,5-dihydro-1,3-oxazole (CAS 30059-45-1): Sourcing Guide for a Regioisomerically Differentiated 2-Oxazoline Monomer


5-Methyl-4,5-dihydro-1,3-oxazole (synonym: 5-methyl-2-oxazoline, 5-MeOZO; CAS 30059-45-1) is a C5-methyl-substituted 2-oxazoline monomer with molecular formula C₄H₇NO and molecular weight 85.10 g/mol [1]. Unlike the commercially prevalent 2-methyl-2-oxazoline (CAS 1120-64-5), which bears the methyl substituent at the 2-position, 5-MeOZO carries its methyl group at the 5-position of the oxazoline ring, a regiochemical distinction that fundamentally alters its polymerization mechanism, polymer architecture, and application scope [2]. This compound is primarily utilized as a specialty monomer in cationic ring-opening polymerization (CROP) research and as a precursor to linear poly(propylenimine) via alkaline hydrolysis of the resulting polymer [3].

CROP monomer — 5-substituted 2-oxazoline for cationic ring-opening polymerization research
Poly(propylenimine) precursor — alkaline hydrolysis yields linear poly(propylenimine) with propylene backbone spacing
C5 stereogenic center — chiral monomer supports optically active polymer architecture studies
Research-grade specialty chemical — limited commercial availability; regioisomerically distinct from commodity 2-MeOZO

Why 5-Methyl-4,5-dihydro-1,3-oxazole Cannot Be Substituted by 2-Methyl-2-oxazoline or Other 2-Alkyl-2-oxazolines in Specialty Polymer Synthesis


The methyl group position on the oxazoline ring is not a trivial structural variation. In 2-methyl-2-oxazoline (2-MeOZO), the methyl substituent is attached to the imino carbon (C2) and becomes the N-acyl side chain of the resulting polymer, yielding poly(N-acetylethylenimine). In 5-methyl-2-oxazoline (5-MeOZO), the methyl is on C5 and is incorporated into the polymer backbone, producing poly(N-formylpropylenimine)—a structurally isomeric but chemically distinct polymer that hydrolyzes to linear poly(propylenimine) rather than linear poly(ethylenimine) [1]. Furthermore, the 5-substitution introduces steric hindrance at the propagating center that significantly retards the chain propagation rate compared to 2-substituted analogs, fundamentally altering polymerization kinetics [2]. Critically, 5-MeOZO exhibits a unique dual propagation mechanism with methyl iodide initiator—involving an equilibrium between ionic (oxazolinium) and covalent (alkyl iodide) propagating species that propagate concurrently—a phenomenon not observed with 2-substituted oxazolines [3]. These mechanistic and structural divergences mean that 5-MeOZO and 2-MeOZO are not interchangeable for applications requiring specific polymer backbone architecture, hydrolysis-derived poly(alkylene imine) topology, or the unique kinetic profile of 5-substituted monomers.

Dimension
5-MeOZO (Target)
2-MeOZO (Substitute)
Backbone architecture
Propylenimine repeat unit; 3 backbone carbons per amine
Ethylenimine repeat unit; 2 backbone carbons per amine
Propagation mechanism
Dual ionic–covalent with MeI; both species propagate concurrently
Predominantly ionic; covalent propagation is negligible
Propagation kinetics
Sterically retarded; 5-substitution hinders SN2 attack
Faster propagation; no steric hindrance at C4/C5
Stereochemistry
Chiral at C5; 1 stereogenic center
Achiral; 0 stereogenic centers

Quantitative Differentiation Evidence: 5-Methyl-4,5-dihydro-1,3-oxazole Versus Closest Analogs


Dual Ionic–Covalent Propagation Mechanism Unique to 5-MeOZO with Methyl Iodide Initiator

In the cationic polymerization of 5-methyl-2-oxazoline (5-MeOZO) initiated by methyl iodide (MeI), the propagating ends exist in equilibrium between covalent alkyl iodide species and ionic oxazolinium species, and both species propagate concurrently at comparative extents [1]. This dual propagation mechanism is quantitatively distinct from 2-methyl-2-oxazoline (2-MeOZO) polymerization with MeI, where propagation proceeds primarily through ionic species [2]. With methyl tosylate (MeOTs) initiator, 5-MeOZO polymerization proceeds exclusively through ionic oxazolinium tosylate species, enabling determination of the propagation rate constant (kp), which was quantified by ¹H NMR kinetic analysis [1]. The equilibrium constant (K) between ionic species 6 and covalent species 7 was also experimentally determined, providing the first quantitative description of concurrent ionic–covalent propagation in oxazoline polymerization [1].

Propagation Mechanism
Head-to-head
Concurrent ionic (oxazolinium) and covalent (alkyl iodide) propagating species at comparable rates; equilibrium constant K experimentally determined via 1H NMR kinetic analysis. With MeOTs initiator, propagation is exclusively ionic, enabling kp quantification.
Supports living CROP mechanism studies with MeI initiator
Reported equilibrium constant K; Kyoto University 1984
Cationic ring-opening polymerization Propagation mechanism Oxazoline kinetics

Polymer Hydrolysis Product Divergence: Poly(propylenimine) from 5-MeOZO vs. Poly(ethylenimine) from 2-MeOZO

Cationic ring-opening isomerization polymerization of 5-MeOZO yields poly(N-formylpropylenimine), which upon alkaline hydrolysis produces linear poly(propylenimine)—a polymer with a propylene repeat unit in the backbone [1]. This is in direct contrast to 2-MeOZO, which polymerizes to poly(N-acetylethylenimine) and hydrolyzes to linear poly(ethylenimine), bearing an ethylene repeat unit [2]. The resulting poly(propylenimine) from 5-MeOZO and poly(ethylenimine) from 2-MeOZO differ in backbone carbon count per repeat unit (3 vs. 2), hydrophobicity, amine density, and thermal properties [3]. Notably, the polymers derived from 5-MeOZO are identical to those obtained from 4-methyl-2-oxazoline, confirming that the 5-methyl substituent is incorporated into the polymer backbone rather than the side chain [1].

Hydrolysis Product
Reported
5-MeOZO → poly(N-formylpropylenimine) → linear poly(propylenimine) [–CH(CH3)–CH2–N(H)–]. 2-MeOZO → poly(N-acetylethylenimine) → linear poly(ethylenimine) [–CH2–CH2–N(H)–]. Propylene vs ethylene backbone spacing confirmed by polymer identity with 4-methyl-2-oxazoline product.
Determines poly(propylenimine) vs poly(ethylenimine) product identity
Backbone architecture dictates solubility and amine density
Poly(alkylene imine) synthesis Hydrolysis Polymer backbone architecture

Steric Hindrance-Mediated Propagation Rate Reduction in 5-Substituted vs. 2-Substituted 2-Oxazolines

Substitution at the 4- or 5-position of the 2-oxazoline ring introduces steric hindrance at the propagating oxazolinium center, significantly retarding the chain propagation rate constant (kp) relative to 2-substituted analogs [1]. In the CROP of 2-oxazolines, the propagation step proceeds via an S_N2-type nucleophilic attack of the monomer on the oxazolinium ring; substituents at the 4- and 5-positions sterically impede this attack [2]. The reactivity order established by Saegusa et al. for equimolar reactions of oxazolinium salts places 2-substituted oxazolinium reactivity as OXZ > PhOXZ > MeOXZ, while 5-substituted monomers (including 5-MeOZO) exhibit further reduced reactivity due to the steric bulk adjacent to the electrophilic ring carbon [3]. Literature confirms that 4- and 5-substituted 2-oxazoline monomers generally require longer polymerization times and higher temperatures to achieve comparable conversion to their 2-substituted counterparts [1].

Propagation Rate
Class-level
Class-level evidence: 4- and 5-substituted 2-oxazolines exhibit significantly retarded propagation rate vs 2-substituted analogs due to steric hindrance at the propagating oxazolinium center. Exact kp ratio between 5-MeOZO and 2-MeOZO not reported in a single head-to-head study.
Kinetic context may inform protocol design
Class-level evidence; direct kp comparison data to verify
Polymerization kinetics Steric hindrance Monomer reactivity

Inherent Chirality at C5: A Stereogenic Center Absent in 2-Methyl-2-oxazoline

5-Methyl-4,5-dihydro-1,3-oxazole possesses a stereogenic center at C5 due to the methyl substituent, making the monomer inherently chiral (racemic unless enantiomerically resolved) [1]. In contrast, 2-methyl-2-oxazoline (2-MeOZO) lacks any stereogenic center, as the methyl group is attached to the sp²-hybridized C2 (imino carbon) [2]. This structural distinction is confirmed by PubChem: 5-MeOZO has 1 undefined atom stereocenter count (C5), while 2-MeOZO has 0 [1][2]. The C5 chirality can be exploited to produce optically active poly(N-formylpropylenimine) when enantiomerically pure 5-MeOZO is polymerized, as demonstrated by Saegusa and coworkers using L- and DL-4-methyl-2-oxazoline to produce isotactic and atactic poly(N-formylpropylenimine), respectively [3]. Chiral 4- and 5-substituted 2-oxazolines have been investigated for the formulation of chiral drugs using self-assembled polymer micelles with chiral hydrophobic blocks [4].

C5 Stereochemistry
Head-to-head
Stereocenter count: 1 undefined atom stereocenter (C5) for 5-MeOZO vs 0 for 2-MeOZO. XLogP3-AA: 0.2 vs −0.2 (Δ = 0.4). TPSA: 21.6 Ų (both). Enables isotactic poly(N-formylpropylenimine) from enantiomerically pure monomer.
Supports chiral polymer architecture research
Enantiomeric resolution required for isotactic polymer
Chiral polymers Stereogenic center Asymmetric synthesis

Monomer Physical Property Differentiation and Commercial Availability Gap

5-Methyl-4,5-dihydro-1,3-oxazole (CAS 30059-45-1) is far less commercially available than 2-methyl-2-oxazoline (CAS 1120-64-5), which is stocked by major chemical suppliers including Thermo Fisher Scientific, Sigma-Aldrich, and TCI . While 2-MeOZO is a commodity monomer with well-documented physical properties—boiling point 109.5–110.5 °C, density 1.005 g/mL at 25 °C, refractive index reported, and flash point 20 °C —equivalent experimentally measured physical property data for 5-MeOZO is conspicuously absent from major chemical databases and vendor catalogs [1]. PubChem provides only computed descriptors for 5-MeOZO (XLogP3-AA = 0.2, topological polar surface area = 21.6 Ų, molecular weight = 85.10 g/mol) without experimentally validated boiling point, density, or refractive index [1]. The polymer derived from 5-MeOZO, poly(N-formylpropylenimine), is described as a waxy or powdery material, contrasting with poly(2-methyl-2-oxazoline) (pMeOx), which has a well-characterized glass transition temperature (Tg) of 75–78 °C and is available commercially as hydroxy-terminated polymer [2].

Sourcing & Properties
Data to verify
Limited commercial availability vs 2-MeOZO (≥5 major suppliers). No experimentally validated boiling point, density, or refractive index in major databases; only computed descriptors available from PubChem. Polymer product described as waxy or powdery material.
Sourcing and property context to review
In-house characterization may be needed
Monomer sourcing Physical properties Supply chain

High-Value Application Scenarios for 5-Methyl-4,5-dihydro-1,3-oxazole Based on Differentiated Evidence


Synthesis of Linear Poly(propylenimine) via CROP–Hydrolysis Sequence for Gene Delivery and Antimicrobial Polymers

5-MeOZO is the monomer of choice when the synthetic target is linear poly(propylenimine)—a polycation with propylene spacing between amine groups—as opposed to linear poly(ethylenimine) obtained from 2-MeOZO. The cationic ring-opening polymerization of 5-MeOZO yields poly(N-formylpropylenimine), which upon alkaline hydrolysis cleanly produces linear poly(propylenimine) [1]. This polymer's increased backbone hydrophobicity (due to the extra methylene per repeat unit vs. poly(ethylenimine)) modulates its DNA condensation behavior, endosomal escape capacity, and cytotoxicity profile in gene delivery applications. The waxy or powdery nature of the intermediate polymer facilitates handling and purification [1].

Living Cationic Polymerization with Dual Ionic–Covalent Propagation Control via Methyl Iodide Initiation

For researchers exploiting the unique equilibrium between ionic oxazolinium and covalent alkyl iodide propagating species, 5-MeOZO provides a mechanistic platform unavailable with 2-substituted oxazolines [2]. With MeI initiator, the concurrent propagation through both species at comparable rates enables a distinct kinetic control regime for block copolymer synthesis, where the equilibrium between dormant (covalent) and active (ionic) chain ends can be tuned by temperature and solvent polarity [2]. This 'electrophile polymerization' concept—as termed by Saegusa and Kobayashi—represents a specialized polymerization methodology specifically demonstrated for 5-MeOZO [3].

Enantiomerically Pure Monomer for Chiral Poly(alkylene imine) and Optically Active Block Copolymer Synthesis

The stereogenic center at C5 of 5-MeOZO enables, upon enantiomeric resolution, the synthesis of isotactic poly(N-formylpropylenimine) and, after hydrolysis, isotactic poly(propylenimine) [4]. This chiral polymerarchitecture is fundamentally inaccessible from achiral 2-MeOZO. As demonstrated by Saegusa and coworkers with the structurally analogous 4-methyl-2-oxazoline, enantiomerically pure monomers yield polymers with distinct ¹³C NMR spectroscopic signatures and stereoregularity-dependent properties [4]. Recent research on chiral poly(2,4-disubstituted-2-oxazoline) triblock copolymers further validates the use of chiral oxazoline monomers for the formulation of chiral drugs via stereoselective micellar encapsulation [5].

Copolymerization Studies Requiring a 5-Substituted Comonomer with Retarded Propagation Kinetics

In copolymerization systems where differential reactivity ratios are desired—for example, to achieve gradient or block-like monomer incorporation—the intrinsically slower propagation rate of 5-MeOZO relative to 2-substituted oxazolines provides a kinetic differentiation tool [6]. The steric hindrance at the propagating oxazolinium center caused by the 5-methyl group reduces kp, which can be exploited in one-shot block copolymerization strategies where two monomers of differing reactivity are simultaneously fed [6]. The Saegusa group demonstrated that differences in monomer reactivity enable spontaneous block copolymer formation without sequential monomer addition, a concept specifically enabled by monomers with divergent propagation rates such as 5-MeOZO [3].

Application
Selection Property
Validation Focus
Linear poly(propylenimine) synthesis
Hydrolysis-directed backbone architecture
Poly(propylenimine) product identity confirmation
Living CROP with dual propagation control
Initiator-dependent mechanism selection
Ionic–covalent equilibrium characterization
Chiral poly(alkylene imine) architecture
C5 stereogenic center availability
Enantiomeric purity and tacticity verification
Copolymerization with kinetic differentiation
Propagation rate differentiation context
Reactivity ratio and gradient structure review
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